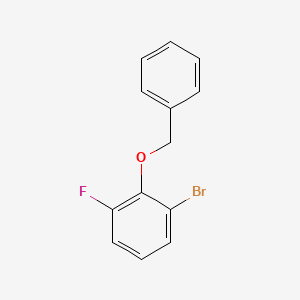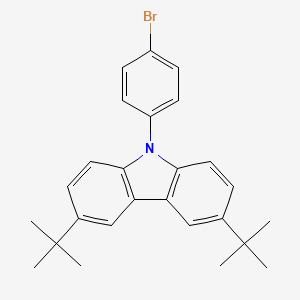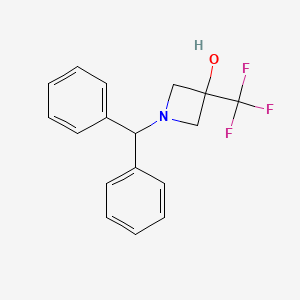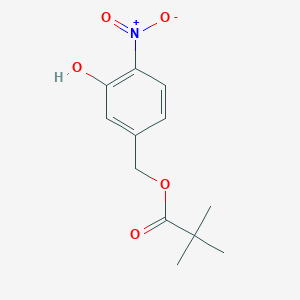
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
概要
説明
“1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methyl group attached to one of the nitrogen atoms and a trimethylsilyl ethynyl group attached to the 4-position of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the methyl and trimethylsilyl ethynyl groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The trimethylsilyl ethynyl group could potentially be introduced through a Sonogashira coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached methyl and trimethylsilyl ethynyl groups. The trimethylsilyl group is a common protecting group in organic synthesis and is known for its volatility and reactivity with various reagents .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the pyrazole ring and the trimethylsilyl ethynyl group. Pyrazoles are known to participate in various reactions, including nucleophilic substitutions and additions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the trimethylsilyl ethynyl group. For instance, the compound is likely to be relatively stable due to the presence of the aromatic pyrazole ring .科学的研究の応用
Non-Linear Optics
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: has been evaluated for its potential as a material for use in non-linear optics . Non-linear optical materials are crucial for various applications, including high-speed information processing, laser technology, and telecommunications. The compound’s ability to interact with light in a non-linear manner makes it a candidate for creating new types of optical switches and modulators.
Synthesis of Dicyanomethylidene-1,4-Dihydropyridine
The compound reacts with the anion of malononitrile to give dicyanomethylidene-1,4-dihydropyridine . This reaction is significant in the synthesis of compounds that could have applications in pharmaceuticals and agrochemicals due to the dihydropyridine core’s biological activity.
Development of Unnatural Amino Acids
The compound has been used as an intermediate in the synthesis of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments . These unnatural amino acids can be incorporated into peptides and proteins, providing new tools for biochemical research and potential therapeutic applications.
Safety and Hazards
将来の方向性
The study and application of pyrazole derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Therefore, “1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” and similar compounds could potentially be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGLFARXMXYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
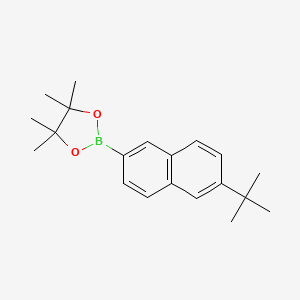

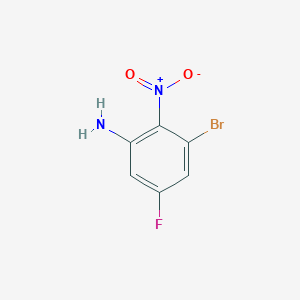
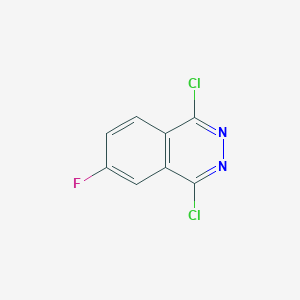
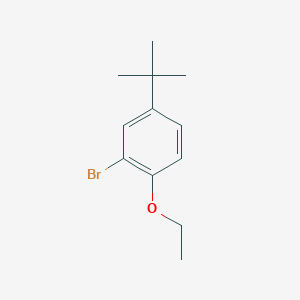
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
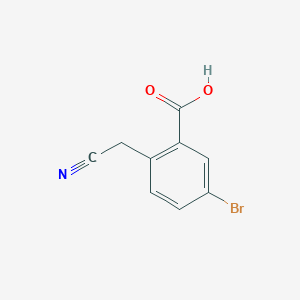

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
